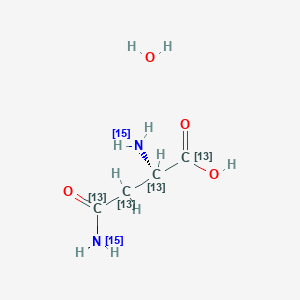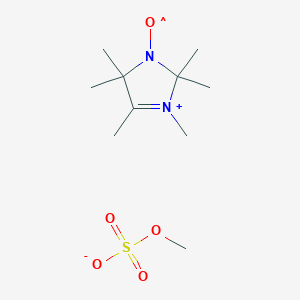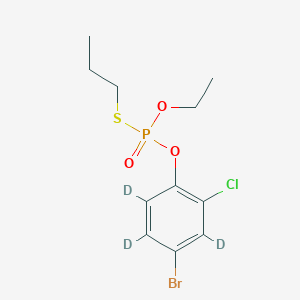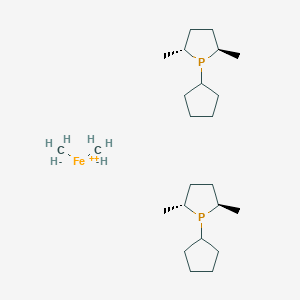
Cobalt oxalate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt oxalate dihydrate is an inorganic compound with the chemical formula CoC₂O₄·2H₂O. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry . It is used in various applications, including the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt oxalate dihydrate can be synthesized through several methods. One common method involves the reaction of cobalt nitrate hexahydrate with oxalic acid in a solvent. The solutions are mixed and subjected to a water bath reaction . Another method involves the thermal decomposition of cobalt precursors under controlled conditions, such as in an inert, reducing, or oxidizing gaseous atmosphere .
Industrial Production Methods: In industrial settings, this compound is often produced during the recycling of lithium-ion batteries. Cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid and then precipitated with ammonium oxalate .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt oxalate dihydrate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and complex formation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form cobalt oxide (CoO) and carbon dioxide (CO₂).
Hydrolysis: In the presence of potassium hydroxide or sodium carbonate, this compound undergoes hydrolysis.
Major Products:
Thermal Decomposition: Cobalt oxide (CoO) and carbon dioxide (CO₂).
Hydrolysis: Cobalt hydroxide and oxalic acid.
Aplicaciones Científicas De Investigación
Cobalt oxalate dihydrate has numerous applications in scientific research:
Biology and Medicine: While specific biological and medical applications are less common, cobalt compounds are generally studied for their potential in various biochemical processes.
Industry: It serves as a stabilizer for hydrogen cyanide and as a temperature indicator.
Mecanismo De Acción
The mechanism of action of cobalt oxalate dihydrate primarily involves its thermal decomposition and hydrolysis. During thermal decomposition, the compound undergoes nucleation and growth, with an apparent activation energy of 99.84 kJ·mol⁻¹ . The pre-exponential factor ranges from 3.427×10⁹ to 3.872×10⁹ s⁻¹, indicating a nucleation and growth mechanism .
Comparación Con Compuestos Similares
- Cobalt(III) oxalate complexes ([Co(C₂O₄)₃]³⁻)
- Cobalt(II) oxalate (CoC₂O₄)
- Cobalt(II) acetate (Co(C₂H₃O₂)₂)
Cobalt oxalate dihydrate stands out due to its specific applications in catalysis, powder metallurgy, and battery recycling.
Propiedades
Fórmula molecular |
C2H6CoO6 |
|---|---|
Peso molecular |
185.00 g/mol |
Nombre IUPAC |
cobalt;oxalic acid;dihydrate |
InChI |
InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2 |
Clave InChI |
PYEOGJIUTIEIRN-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.O.O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)



![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)








